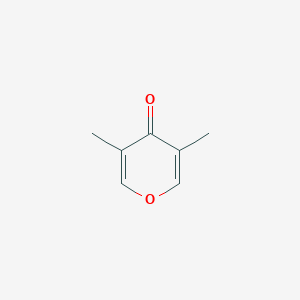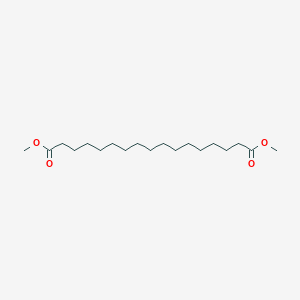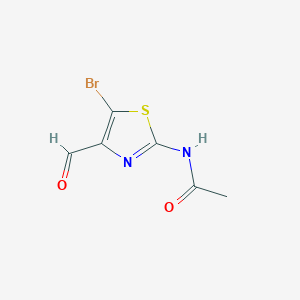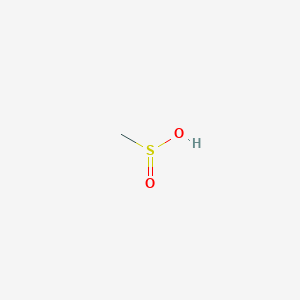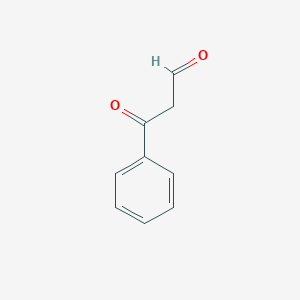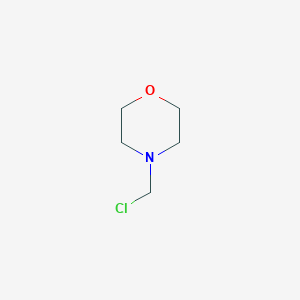
N-Chloromethylmorpholine
説明
Synthesis Analysis
The synthesis of morpholine derivatives is a common theme across several papers. For instance, the reaction of chloromethylnaphthalene with morpholine in the presence of a palladium catalyst leads to a dearomatization reaction, which is a type of synthesis where the aromatic system is converted into a non-aromatic one . Another study describes the synthesis of charge-transfer complexes involving morpholine and chloranilic or picric acids, indicating the ability of morpholine to participate in electron donor-acceptor interactions . Additionally, morpholine derivatives have been synthesized through reactions with phosphorus pentachloride and chloroethyl isocyanate, showcasing the versatility of morpholine in forming various functional groups .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of a morpholine derivative with palladium was determined, revealing a square planar geometry around the palladium atom . Another study solved the crystal structure of a morpholine complex with palladium, showing a tridentate coordination of the ligand to the metal . These analyses provide insights into the bonding and geometry of morpholine-containing compounds.
Chemical Reactions Analysis
Morpholine and its derivatives undergo a range of chemical reactions. The formation of charge-transfer complexes, as mentioned earlier, is one such reaction where morpholine acts as an electron donor . In another study, morpholine derivatives are used to synthesize rhodium(III) complexes, which are then applied as catalysts in the transfer hydrogenation reaction of ketones, demonstrating the catalytic potential of these compounds . The reactivity of morpholine derivatives with aldehydes to form hydrazones is also reported, highlighting the nucleophilic character of the nitrogen in morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the nature of substituents. The spectroscopic characterization provides information on the electronic environment of the atoms within the molecules, which is related to their chemical reactivity . The crystal structures obtained from X-ray analysis reveal the solid-state arrangement and intermolecular interactions, which can affect the material properties of these compounds . The studies also discuss the optimization of reaction conditions for the synthesis of morpholine derivatives, which is crucial for achieving high yields and purity .
科学的研究の応用
1. Environmental Impact and Molluscicide Use
N-Chloromethylmorpholine and its derivatives have been studied for their environmental impact, particularly in relation to the treatment of lakes with molluscicides. A study by Corbet, Green, and Betney (1973) investigated the application of Ntritylmorpholine in West Cameroon lakes against schistosomiasis vectors. The study found that the treatment impacted various aquatic species, but did not have long-term effects on fish or invertebrate populations due to rapid recolonization from untreated areas (Corbet, Green, & Betney, 1973).
2. Corrosion Inhibition
Research by Nnaji et al. (2017) explored the use of N-Chloromethylmorpholine derivatives as corrosion inhibitors for mild steel. The study found these compounds to be effective in reducing corrosion, with inhibition efficiencies varying based on temperature and compound concentration. The research provides insights into potential industrial applications of N-Chloromethylmorpholine derivatives in corrosion prevention (Nnaji et al., 2017).
3. Biosorbent for Pesticide Removal
In 2008, a study by Boudesocque et al. used a lignocellulosic substrate to remove pesticides, including a morpholine derivative, from wastewaters. This research is significant for environmental cleanup and water treatment, indicating the potential of biosorbents in removing contaminants like N-Chloromethylmorpholine derivatives (Boudesocque et al., 2008).
4. Antimicrobial Activity of Derivatives
Kardile and Kalyane (2010) conducted research on the synthesis of 4-Thiomorpholine derivatives and their antimicrobial activity. This study is relevant for developing new bioactive molecules with potential applications in healthcare and pharmaceuticals (Kardile & Kalyane, 2010).
5. Radiolabeling Techniques in Biomolecular Research
Hussain et al. (1995) explored the use of Chloramine-T and N-Chloromorpholine in radiolabeling biomolecules. This research is crucial for understanding the applications of N-Chloromethylmorpholine derivatives in biochemical and pharmaceutical research, particularly in labeling and tracking biological molecules (Hussain et al., 1995).
Safety And Hazards
特性
IUPAC Name |
4-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHCXPEXLCFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490578 | |
| Record name | 4-(Chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)morpholine | |
CAS RN |
16158-87-5 | |
| Record name | 4-(Chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



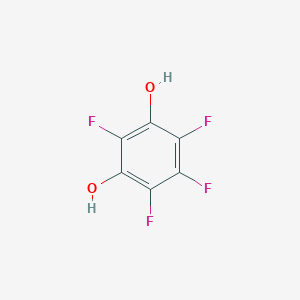
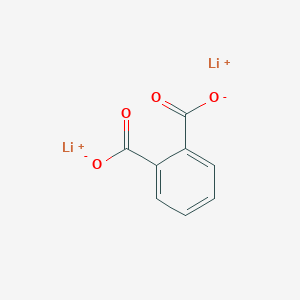
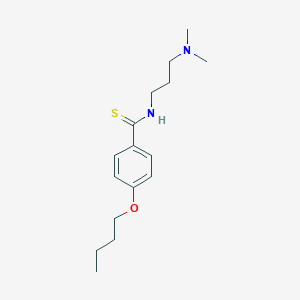
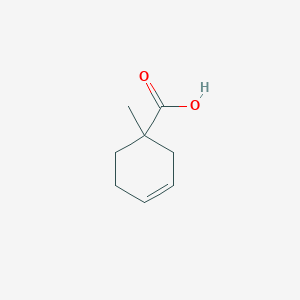
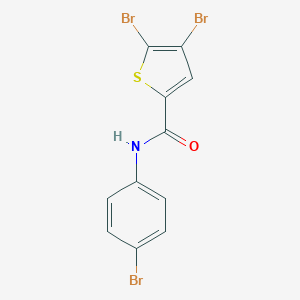

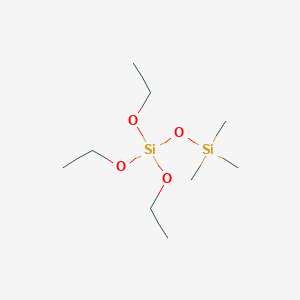
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
